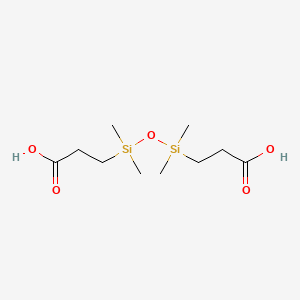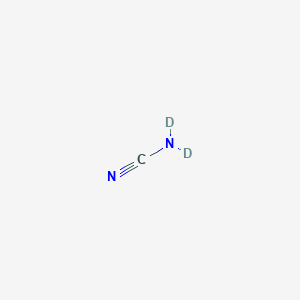![molecular formula C42H83NO3 B13833872 N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide CAS No. 869501-31-5](/img/structure/B13833872.png)
N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C24 Ceramide: is a type of sphingolipid, a class of lipids that play crucial roles in cellular signaling and structure. Ceramides are composed of a sphingoid base and a fatty acid, and C24 Ceramide specifically contains a fatty acid with 24 carbon atoms. This compound is involved in various biological processes, including cell differentiation, proliferation, and apoptosis. It is also implicated in metabolic and cardiovascular diseases, making it a significant focus of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: : C24 Ceramide can be synthesized through several methods. One common approach involves the condensation of a sphingoid base with a fatty acid. The reaction typically requires a catalyst and occurs under controlled temperature and pressure conditions. For instance, the synthesis might involve the use of palmitoyl-CoA and serine, followed by a series of enzymatic reactions to elongate the fatty acid chain to 24 carbons .
Industrial Production Methods: : Industrial production of C24 Ceramide often involves biotechnological processes, including the use of genetically engineered microorganisms. These microorganisms are designed to produce high yields of the desired ceramide through fermentation processes. The ceramide is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: : C24 Ceramide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of ceramide-1-phosphate, a bioactive lipid involved in cell signaling.
Reduction: Reduction reactions can convert ceramides into dihydroceramides, which have different biological activities.
Substitution: Ceramides can undergo substitution reactions to form complex sphingolipids like glycosphingolipids and sphingomyelins.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various enzymes that catalyze specific transformations. Reaction conditions typically involve controlled pH, temperature, and the presence of cofactors or catalysts .
Major Products: : The major products formed from these reactions include ceramide-1-phosphate, dihydroceramides, glycosphingolipids, and sphingomyelins. Each of these products has distinct biological functions and implications in health and disease .
Scientific Research Applications
C24 Ceramide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of sphingolipids.
Biology: Researchers investigate its role in cell signaling, apoptosis, and differentiation.
Medicine: C24 Ceramide is studied for its involvement in metabolic diseases, cardiovascular diseases, and cancer. It is also explored as a potential therapeutic target.
Industry: In the cosmetic industry, ceramides are used in skincare products to improve skin barrier function and hydration
Mechanism of Action
C24 Ceramide exerts its effects through several mechanisms:
Cell Signaling: It acts as a second messenger in various signaling pathways, including those involved in apoptosis and cell differentiation.
Molecular Targets: Key molecular targets include protein kinase C, Akt, and various enzymes involved in sphingolipid metabolism.
Pathways Involved: C24 Ceramide is involved in pathways regulating cell cycle, apoptosis, and stress responses. .
Comparison with Similar Compounds
Similar Compounds
C16 Ceramide: Contains a 16-carbon fatty acid and is involved in similar biological processes but has different potency and effects.
C18 Ceramide: Contains an 18-carbon fatty acid and is particularly abundant in the brain and skeletal muscle.
C241 Ceramide: Similar to C24 Ceramide but contains a double bond in the fatty acid chain, leading to different biological activities
Uniqueness: : C24 Ceramide is unique due to its very long-chain fatty acid, which imparts specific biophysical properties and biological functions. It is particularly important in maintaining the integrity of cellular membranes and in signaling pathways related to metabolic and cardiovascular health .
Properties
CAS No. |
869501-31-5 |
|---|---|
Molecular Formula |
C42H83NO3 |
Molecular Weight |
650.1 g/mol |
IUPAC Name |
N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46)/b37-35+ |
InChI Key |
ZJVVOYPTFQEGPH-MHAUTQJVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13833791.png)


![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)



![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)



![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)
![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)

